

Application Notes and Protocols for Measuring Ferroptosis Induced by Imidazole Ketone Erastin

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Compound of Interest		
Compound Name:	Imidazole ketone erastin	
Cat. No.:	B610340	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

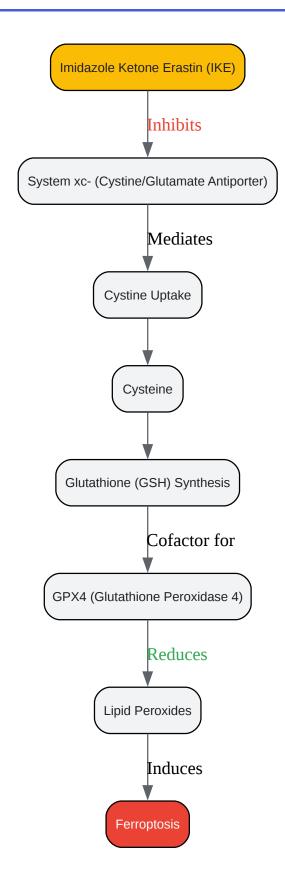
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] **Imidazole ketone erastin** (IKE) is a potent and selective inhibitor of the cystine-glutamate antiporter, system xc-, which leads to the depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[4][5][6][7] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[8][9] These application notes provide a comprehensive guide to inducing and measuring ferroptosis in response to IKE treatment in cultured cells.

Mechanism of Action of Imidazole Ketone Erastin (IKE)

IKE induces ferroptosis by inhibiting system xc-, a cell surface antiporter that imports cystine and exports glutamate.[4][5] Intracellular cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). By blocking cystine uptake, IKE leads to the depletion of intracellular GSH.[4][7] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[9] The resulting inactivation of GPX4 leads to an uncontrolled accumulation of lipid peroxides, which damage cellular membranes and execute ferroptotic cell death.[8][9]

IKE-Induced Ferroptosis Signaling Pathway





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Caption: Signaling pathway of IKE-induced ferroptosis.



Experimental Protocols

A multi-parametric approach is recommended to robustly measure ferroptosis.[10] This involves assessing cell viability, quantifying key markers of ferroptosis such as lipid peroxidation and glutathione depletion, and analyzing the expression of relevant proteins.

Cell Viability Assay

This protocol determines the cytotoxic effect of IKE and establishes a dose-response curve.

Materials:

- 96-well cell culture plates
- Cell line of interest
- · Complete cell culture medium
- Imidazole ketone erastin (IKE)
- Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control
- Vehicle control (e.g., DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay or similar

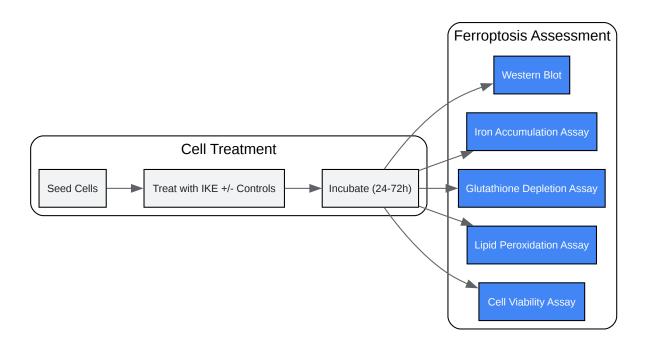
Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of IKE in culture medium. A typical concentration range to test is 0.01 μ M to 10 μ M.[8]
- Include the following controls:
 - Negative control: Treat cells with vehicle (e.g., DMSO) at the same final concentration as the highest IKE concentration.



- Ferroptosis inhibition control: Co-treat cells with an effective concentration of IKE and 1
 μM Ferrostatin-1.[8]
- Add the compounds to the respective wells and incubate for a desired time (e.g., 24, 48, or 72 hours).[8]
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

General Experimental Workflow



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Caption: General experimental workflow for measuring IKE-induced ferroptosis.



Lipid Peroxidation Assay

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.[10][11]

Materials:

- 6-well cell culture plates
- · IKE-treated and control cells
- C11-BODIPY™ 581/591 fluorescent probe
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate and treat with IKE as determined from the viability assay. Include vehicle and IKE + Fer-1 co-treatment controls. A shorter time course (e.g., 4, 8, or 12 hours) may be appropriate.
- Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 μM.[8]
- Incubate for 30 minutes at 37°C.
- Harvest the cells and wash them twice with ice-cold PBS.
- Resuspend the cells in PBS for flow cytometry analysis.
- Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.[8]
- An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.[8]

Glutathione (GSH) Depletion Assay



This assay measures the decrease in intracellular GSH levels, a direct consequence of IKE's mechanism of action.[2]

Materials:

- · IKE-treated and control cells
- ThiolTracker™ Violet or monochlorobimane
- PBS
- Flow cytometer or fluorescence plate reader

Procedure:

- Treat cells with IKE as previously described.
- At the end of the treatment period, wash the cells with PBS.
- Incubate the cells with ThiolTracker[™] Violet or monochlorobimane according to the manufacturer's protocol.
- Analyze the cells by flow cytometry or a fluorescence plate reader.
- A decrease in fluorescence intensity compared to the vehicle control indicates GSH depletion.

Labile Iron Pool Assay

This assay measures the accumulation of intracellular labile iron, which contributes to the generation of lipid ROS.[2]

Materials:

- IKE-treated and control cells
- Phen Green™ SK or Calcein-AM
- PBS



Flow cytometer or fluorescence microscope

Procedure:

- Treat cells with IKE as previously described.
- Wash the cells with PBS.
- Load the cells with Phen Green[™] SK or Calcein-AM according to the manufacturer's instructions.
- Analyze the cells by flow cytometry or fluorescence microscopy.
- Quenching of the fluorescent signal indicates an increase in the labile iron pool.[2]

Western Blot Analysis

This protocol assesses the expression levels of key proteins involved in ferroptosis.

Materials:

- · IKE-treated and control cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate and imaging system

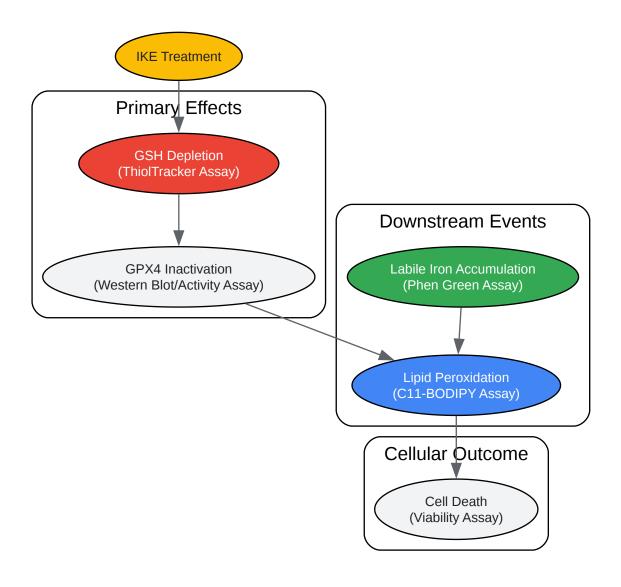


Procedure:

- Lyse treated and control cells in RIPA buffer.
- Determine protein concentration using a BCA assay.
- Separate 20-30 μg of protein per sample by SDS-PAGE and transfer to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Apply ECL substrate and visualize the protein bands.
- Quantify band intensities and normalize to the loading control. A decrease in GPX4 and an increase in ACSL4 levels are often associated with ferroptosis induction.[8]

Logical Relationship of Ferroptosis Assays





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Caption: Logical relationship of key assays for measuring ferroptosis.

Data Presentation

The following tables summarize expected quantitative data when using IKE to induce ferroptosis. These values can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Efficacy of Imidazole Ketone Erastin (IKE)



Cell Line	Assay	Parameter	IKE Concentrati on	Result	Reference
Diffuse Large B Cell Lymphoma (DLBCL)	Cell Viability	Cell Number Reduction	0.1 nM - 100 μM (24h)	Potent reduction	[4][7]
SUDHL-6	Glutathione Depletion	IC50	34 nM (24h)	Potent GSH depletion	[4][7]
SUDHL-6	Lipid ROS	-	125 - 500 nM	Dose- dependent increase	[4][7]
BJeLR (RAS- G12V)	Growth Inhibition	IC50	0.003 μM (48h)	High potency	[5]
HT1080	Growth Inhibition	GI50	0.314 μM (48h)	Moderate potency	[5]
CCF-STTG1	System xc- Inhibition	IC50	0.03 μM (2h)	Direct target engagement	[5][6]

Table 2: In Vivo Activity of Imidazole Ketone Erastin (IKE)

Animal Model	Treatment	Outcome	Reference
Mice with SUDHL-6 xenograft	23-40 mg/kg, i.p. daily for 13 days	Inhibition of tumor growth	[4][7]
Mice	50 mg/kg, single i.p.	Significant GSH depletion starting at 4h	[4][7]

Table 3: Pharmacokinetic Properties of Imidazole Ketone Erastin (IKE) in Mice



Administration Route	Half-life (T1/2)	Maximum Concentration (Cmax)	Reference
Intraperitoneal (i.p.)	1.82 h	19515 ng/mL	[4]
Intravenous (i.v.)	1.31 h	11384 ng/mL	[4]
Oral (p.o.)	0.96 h	5203 ng/mL	[4]

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